

A Comparative Spectroscopic Guide to N-benzyl-2-oxocyclopentanecarboxamide and N-benzylbenzamide

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Compound of Interest		
Compound Name:	N-benzyl-2- oxocyclopentanecarboxamide	
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This guide provides a comparative spectral analysis of N-benzyl-2-

oxocyclopentanecarboxamide and a structurally related alternative, N-benzylbenzamide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the characterization of these compounds.

Introduction

N-benzyl-2-oxocyclopentanecarboxamide is a molecule of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for confirming its identity and purity. This guide compares its spectral features with those of N-benzylbenzamide, a well-characterized amide, to highlight the influence of the cyclopentanone moiety on the spectral properties. While extensive experimental data is available for N-benzylbenzamide, experimental NMR data for **N-benzyl-2-oxocyclopentanecarboxamide** is not readily found in publicly accessible databases. Therefore, for comparative purposes, predicted NMR data for **N-benzyl-2-oxocyclopentanecarboxamide** is presented alongside the experimental data for **N-benzylbenzamide**.

Data Presentation N-benzyl-2-oxocyclopentanecarboxamide



Molecular Formula: C13H15NO2 Molecular Weight: 217.26 g/mol [1]

Table 1: Mass Spectrometry Data for N-benzyl-2-oxocyclopentanecarboxamide

Fragmentation Ion (m/z)	Proposed Structure/Fragment
217	[M]+ (Molecular Ion)
126	[C ₈ H ₈ NO] ⁺
106	[C7H8N]+
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The fragmentation pattern is based on general principles of mass spectrometry for amides and benzyl compounds, as direct experimental data for relative abundances was not available.

Table 2: Predicted ¹H NMR Spectral Data for **N-benzyl-2-oxocyclopentanecarboxamide** (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.25-7.35	m	5H	Ar-H
6.5 (broad)	S	1H	NH
4.45	d	2H	CH2-Ph
3.40	t	1H	CH-C=O (amide)
2.25-2.45	m	2H	CH ₂ (cyclopentanone)
1.90-2.10	m	4H	CH ₂ (cyclopentanone)



Table 3: Predicted ¹³C NMR Spectral Data for **N-benzyl-2-oxocyclopentanecarboxamide** (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
218.0	C=O (ketone)
168.0	C=O (amide)
138.0	Ar-C (quaternary)
128.8	Ar-CH
127.8	Ar-CH
127.5	Ar-CH
55.0	CH-C=O (amide)
43.5	CH2-Ph
38.0	CH ₂ (cyclopentanone)
30.0	CH ₂ (cyclopentanone)
20.0	CH ₂ (cyclopentanone)

N-benzylbenzamide

Molecular Formula: C14H13NO Molecular Weight: 211.26 g/mol [2]

Table 4: Experimental Mass Spectrometry Data for N-benzylbenzamide[3]



Fragmentation Ion (m/z)	Relative Abundance (%)	Proposed Structure/Fragment
211	45	[M] ⁺ (Molecular Ion)
106	100	[C7H8N]+
105	98	[C7H5O] ⁺ (Benzoyl cation)
91	60	[C ₇ H ₇] ⁺ (Tropylium ion)
77	75	[C ₆ H ₅] ⁺ (Phenyl cation)

Table 5: Experimental ¹H NMR Spectral Data for N-benzylbenzamide (CDCl₃, 500 MHz)[4]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.79	d	7.1	2H	Ar-H (ortho to C=O)
7.48-7.51	t	7.1	1H	Ar-H (para to C=O)
7.41-7.44	m	-	2H	Ar-H (meta to C=O)
7.26-7.36	m	-	5H	Ar-H (benzyl)
6.44 (broad)	S	-	1H	NH
4.65	d	5.5	2H	CH2-Ph

Table 6: Experimental ¹³C NMR Spectral Data for N-benzylbenzamide (CDCl₃, 125 MHz)[4]



Chemical Shift (δ, ppm)	Assignment
167.5	C=O
138.2	Ar-C (quaternary, benzyl)
134.5	Ar-C (quaternary, benzoyl)
131.7	Ar-CH (para to C=O)
128.9	Ar-CH
128.7	Ar-CH
128.1	Ar-CH
127.7	Ar-CH
127.1	Ar-CH
44.2	CH2-Ph

Experimental ProtocolsNuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of amide compounds is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup: Use a standard 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, or higher.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.



• Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

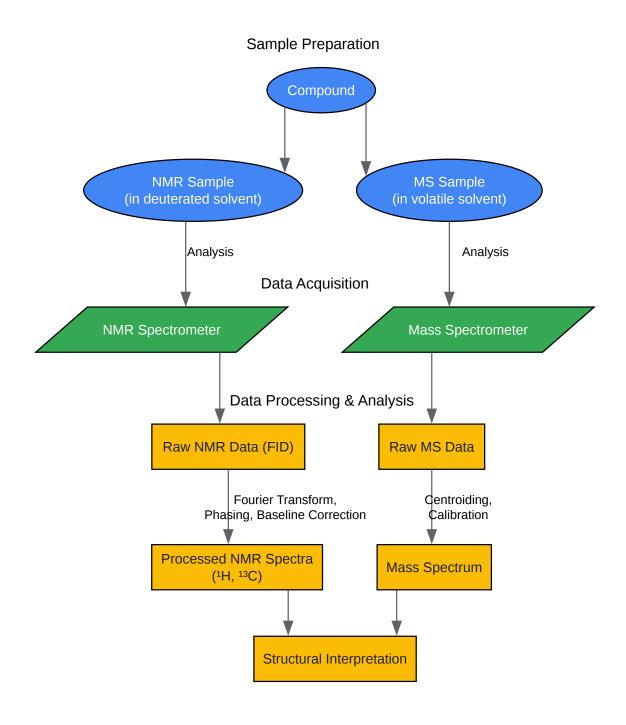
Mass Spectrometry (MS)

A general protocol for acquiring mass spectra of small organic molecules is as follows:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane[5]. For direct infusion, further dilute the sample to a final concentration of about 1-10 μg/mL[5].
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns[3]. Electrospray Ionization (ESI) is suitable for LC-MS and is a softer ionization technique, often showing the molecular ion peak.
- Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu for these compounds).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Mandatory Visualization

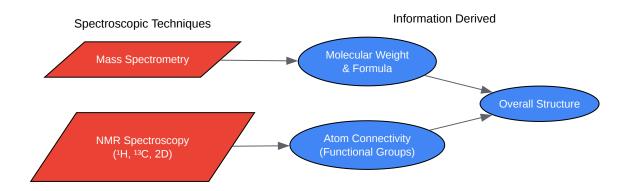




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Caption: Workflow for Spectral Analysis of Organic Compounds.





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Caption: Logical Relationship in Spectral Analysis for Structural Elucidation.

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